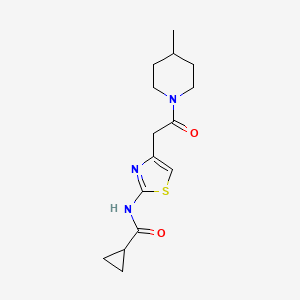![molecular formula C28H25ClN4O4S B2985961 7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688055-98-3](/img/no-structure.png)
7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C28H25ClN4O4S and its molecular weight is 549.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to the queried chemical have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been developed, showcasing moderate to good activities against various microorganisms (H. Bektaş et al., 2007). These findings suggest the potential of such compounds, including the one , for antimicrobial application.
Anticancer Activity
Several studies have investigated the anticancer potential of quinazoline derivatives, revealing promising results. N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl)acetamides have been synthesized and displayed significant in vitro anticancer activity against various human cancer cell lines (Lingaiah Boddu et al., 2018). Another study designed quinazoline derivatives containing piperazine moieties as antitumor agents, with some derivatives showing potent antiproliferative activities (Wen Li et al., 2020). These studies highlight the therapeutic potential of quinazoline derivatives in cancer treatment.
Anti-inflammatory and Analgesic Properties
Quinazoline and quinazolyl-4-oxoquinazoline derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities. Some novel compounds in this category have demonstrated good anti-inflammatory potencies (M. Gineinah et al., 2002). This suggests the potential use of such derivatives, including the compound , in the development of new anti-inflammatory and analgesic drugs.
Antihypertensive Agents
Piperidine derivatives with a quinazoline ring system have been prepared and evaluated for their antihypertensive activity. Some compounds showed strong hypotension in the spontaneously hypertensive rat model (H. Takai et al., 1986). This indicates the potential of quinazoline derivatives as candidates for antihypertensive drug development.
Properties
| 688055-98-3 | |
Molecular Formula |
C28H25ClN4O4S |
Molecular Weight |
549.04 |
IUPAC Name |
7-[[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C28H25ClN4O4S/c1-17-2-7-20(29)12-23(17)31-8-10-32(11-9-31)26(34)19-5-3-18(4-6-19)15-33-27(35)21-13-24-25(37-16-36-24)14-22(21)30-28(33)38/h2-7,12-14H,8-11,15-16H2,1H3,(H,30,38) |
InChI Key |
AUPKVARISWYUEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


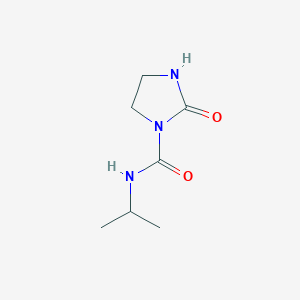
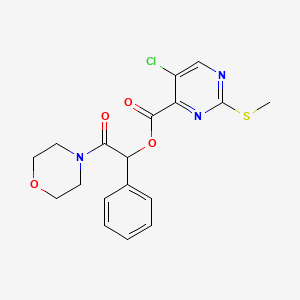
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2985884.png)
![5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2985885.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2985886.png)
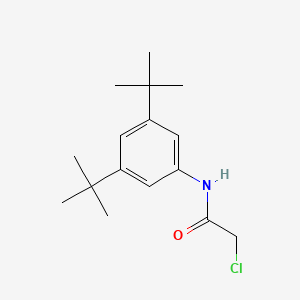

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2985890.png)
![2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2985894.png)
![4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2985895.png)

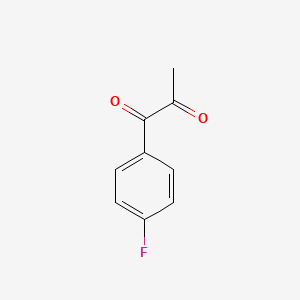
![5-(3,4-Difluorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2985900.png)
